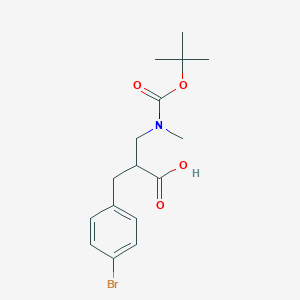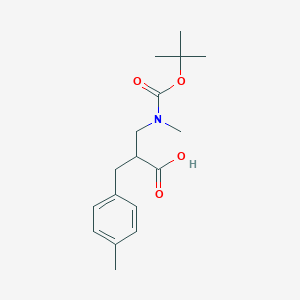
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro-
Overview
Description
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- is a derivative of pteridine, an aromatic compound formed by fused pyrazine and pyrimidine rings. Pteridines are known for their diverse biological functions, including roles as pigments, enzymatic cofactors, and immune system activation molecules . The specific compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- typically involves the chlorination of pteridine derivatives. One common method includes the reaction of pteridine with thionyl chloride to introduce the chloro groups, followed by the addition of 2-chloroethylamine under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Scientific Research Applications
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are studied for their unique chemical properties.
Biology: The compound is investigated for its role in biological systems, particularly in enzymatic reactions and as a potential therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes like pteridine reductase, which is essential for the salvage of pterins by parasitic trypanosomatids . This inhibition disrupts the metabolic pathways of the parasites, leading to their death. The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- can be compared with other pteridine derivatives such as:
Pteridine, 4,6-dichloro-5,6,7,8-tetrahydro-:
Pteridine, 2-amino-4,6-dichloro-5,6,7,8-tetrahydro-: Another derivative with distinct chemical reactivity and therapeutic potential.
The uniqueness of Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-8-(2-chloroethyl)-6,7-dihydro-5H-pteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4/c9-1-3-14-4-2-11-6-7(10)12-5-13-8(6)14/h5,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASKXJGCJUBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(N1)C(=NC=N2)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523066 | |
| Record name | 4-Chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88627-25-2 | |
| Record name | 4-Chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B3360148.png)





![5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole](/img/structure/B3360191.png)
![2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane](/img/structure/B3360192.png)
![(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B3360209.png)
![2-Methylpyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3360217.png)



![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methylphenyl)propanoic acid](/img/structure/B3360239.png)
